(E)-N-(4-bromophenyl)-2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-10-1-3-11(4-2-10)19-15(23)9-14-16(24)21-17(25-14)20-12-5-7-13(22)8-6-12/h1-8,14,22H,9H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGAYQQBLKGTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-bromophenyl)-2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamide, also known as CAS 496020-80-5, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and anticancer effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenyl derivatives with thiazolidinone frameworks. The compound can be characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its molecular structure and purity.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrN3O3S |
| Molecular Weight | 420.28 g/mol |
| Melting Point | 158–160 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including those similar to this compound. These compounds have shown promising results against various bacterial strains.
- Methodology : The antimicrobial activity was assessed using the turbidimetric method against both Gram-positive and Gram-negative bacteria.
- Results : Compounds related to this structure demonstrated significant inhibition against bacterial growth, particularly in strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against estrogen receptor-positive breast cancer cell lines.
- Cell Line Tested : MCF7 (human breast adenocarcinoma).
- Assay Used : Sulforhodamine B (SRB) assay for evaluating cell viability post-treatment with the compound.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, indicating significant antiproliferative effects.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Study by Sharma et al. (2019) : Investigated thiazole derivatives for their antimicrobial and anticancer activities, highlighting the importance of structural modifications for enhanced efficacy .
- Research on Thiazolidinones : A comprehensive review indicated that thiazolidinone derivatives often show a broad spectrum of biological activities, including anti-inflammatory and antifungal properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazolidinone-acetamide hybrids. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, synthetic routes, and biological implications.
Structural Analogues of Thiazolidinone-Acetamides
Substituent Effects on Properties
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Improve solubility and hydrogen-bonding capacity but may reduce metabolic stability.
- Halogen Substituents (e.g., -Br, -Cl) : Enhance lipophilicity and halogen bonding, critical for target binding in hydrophobic pockets .
- Heterocyclic Cores (e.g., triazinoindole vs. thiazolidinone): Triazinoindoles offer extended π-systems for stacking interactions, while thiazolidinones provide rigidity and hydrogen-bonding sites .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N-(4-bromophenyl)-2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted amines with alkyl cyanoacetates to form thiazolidinone intermediates. For example, describes a structurally analogous compound synthesized via cyclization reactions under reflux conditions (e.g., using DMF as a solvent at 80–100°C) to achieve a 79% yield. Optimizing stoichiometric ratios (e.g., amine:imine balance) and controlling pH/temperature during cyclization are critical. Purity can be enhanced via recrystallization or column chromatography, with LC-MS and elemental analysis (e.g., C, H, N percentages) used for validation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how are data inconsistencies addressed?
- Methodological Answer :
- 1H NMR : Identifies tautomeric forms (e.g., amine vs. imine) through characteristic proton signals (e.g., δ 10.20 ppm for NH in ).
- LC-MS (ESI+) : Confirms molecular weight (e.g., m/z 515.4 [M+H]+ in ).
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: 52.40% observed vs. 51.37% theoretical in ).
Inconsistencies, such as unexpected tautomer ratios, can be resolved by repeating experiments under controlled humidity/temperature or using deuterated solvents to stabilize specific forms .
Advanced Research Questions
Q. How does the keto-enol tautomerism in the thiazolidinone ring affect the compound’s reactivity and biological activity?
- Methodological Answer : The equilibrium between keto (4-oxo) and enol (4-hydroxy) forms influences hydrogen-bonding capacity and electronic properties. reports a 60:40 amine:imine ratio, suggesting tautomer-dependent reactivity. Computational studies (e.g., DFT calculations) can model tautomer stability, while bioactivity assays (e.g., enzyme inhibition) under varying pH conditions can correlate tautomer prevalence with activity. For instance, the enol form may enhance binding to targets like α-glucosidase or kinase enzymes .
Q. What computational methods are employed to predict the compound’s interactions with biological targets, and how do they guide experimental validation?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., enzymes or receptors) using crystal structures from the PDB. For example, highlights triazole-containing analogs studied via docking to assess affinity for cancer-related kinases.
- MD Simulations : Analyze binding stability over time (e.g., 100-ns trajectories in GROMACS).
Experimental validation involves synthesizing derivatives with optimized substituents (e.g., bromophenyl or hydroxyphenyl groups) and testing via enzyme inhibition assays (e.g., IC50 determination) .
Q. How do researchers resolve contradictions in bioactivity data across studies involving similar bromophenyl-acetamide derivatives?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent polarity). A systematic approach includes:
- Standardized Assays : Replicate studies using identical protocols (e.g., MTT assay for cytotoxicity).
- SAR Analysis : Compare substituent effects (e.g., bromine vs. chlorine in ) on activity.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with membrane permeability). notes that structural analogs with chlorophenyl groups show stronger antimicrobial activity than bromophenyl derivatives, suggesting halogen electronegativity impacts target binding .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize solvents with high polarity (e.g., DMF) to stabilize intermediates during cyclization .
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to minimize variability in tautomer ratios .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
